1-[(4-chlorobenzyl)sulfonyl]-N-(4-ethoxyphenyl)piperidine-3-carboxamide
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Overview
Description
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(4-ETHOXYPHENYL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a carboxamide group, and substituted phenyl groups. Its distinct molecular configuration makes it a subject of interest in synthetic chemistry and pharmacological studies.
Preparation Methods
The synthesis of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(4-ETHOXYPHENYL)PIPERIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the carboxamide group. The final steps involve the sulfonylation and ethoxylation of the phenyl rings. Industrial production methods may utilize optimized reaction conditions to enhance yield and purity, including the use of catalysts and controlled temperature and pressure settings.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(4-ETHOXYPHENYL)PIPERIDINE-3-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its interactions with biological macromolecules are studied to understand its potential as a biochemical probe.
Medicine: Research explores its pharmacological properties, including potential therapeutic effects.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the context of its application, whether in biological systems or chemical processes.
Comparison with Similar Compounds
Compared to other compounds with similar structures, 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(4-ETHOXYPHENYL)PIPERIDINE-3-CARBOXAMIDE is unique due to its specific substitution pattern on the phenyl rings and the presence of both sulfonyl and carboxamide groups. Similar compounds include:
- 1-[(4-METHOXYPHENYL)METHANESULFONYL]-N-(4-ETHOXYPHENYL)PIPERIDINE-3-CARBOXAMIDE
- 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(4-METHOXYPHENYL)PIPERIDINE-3-CARBOXAMIDE These analogs differ in their substituents, which can significantly impact their chemical reactivity and biological activity.
Properties
Molecular Formula |
C21H25ClN2O4S |
---|---|
Molecular Weight |
437.0 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methylsulfonyl]-N-(4-ethoxyphenyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C21H25ClN2O4S/c1-2-28-20-11-9-19(10-12-20)23-21(25)17-4-3-13-24(14-17)29(26,27)15-16-5-7-18(22)8-6-16/h5-12,17H,2-4,13-15H2,1H3,(H,23,25) |
InChI Key |
MPUGCYLAUSACEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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